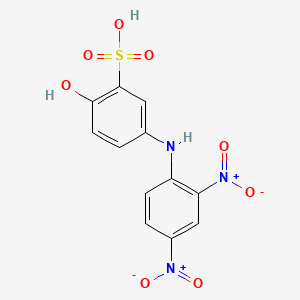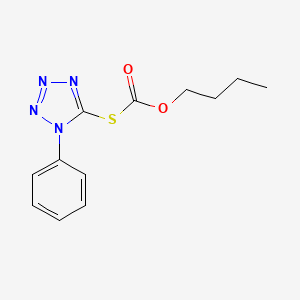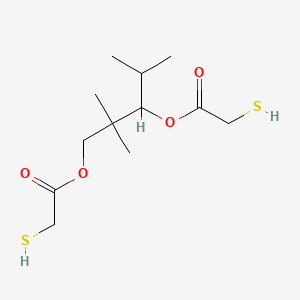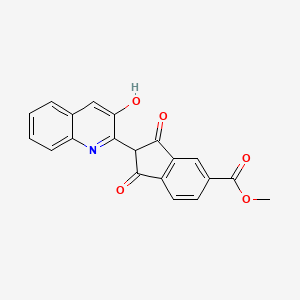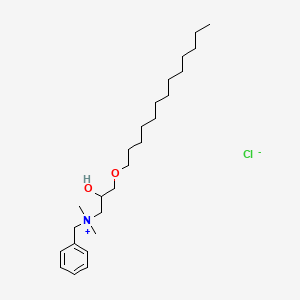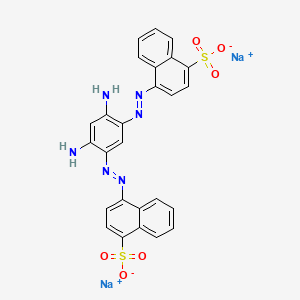
2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-2,3,4-trideoxy-b-threo-hexopyranosyl)-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-2,3,4-trideoxy-b-threo-hexopyranosyl)-5-methyl- is a synthetic compound that belongs to the class of pyrimidinediones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-2,3,4-trideoxy-b-threo-hexopyranosyl)-5-methyl- typically involves multiple steps, including the formation of the pyrimidinedione core and the subsequent attachment of the azido sugar moiety. Common reagents used in these reactions include:
Pyrimidine derivatives: Starting materials for the pyrimidinedione core.
Azido sugars:
Catalysts and solvents: Such as acids, bases, and organic solvents to facilitate the reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-2,3,4-trideoxy-b-threo-hexopyranosyl)-5-methyl- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of azido groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group may yield amine derivatives.
Applications De Recherche Scientifique
2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-2,3,4-trideoxy-b-threo-hexopyranosyl)-5-methyl- has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying enzyme interactions and metabolic pathways.
Industry: Use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-2,3,4-trideoxy-b-threo-hexopyranosyl)-5-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group may play a crucial role in binding to these targets, leading to the modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4(1H,3H)-Pyrimidinedione derivatives: Compounds with similar core structures but different substituents.
Azido sugar derivatives: Compounds with similar sugar moieties but different core structures.
Uniqueness
The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-2,3,4-trideoxy-b-threo-hexopyranosyl)-5-methyl- lies in its specific combination of the pyrimidinedione core and the azido sugar moiety, which may confer unique biological activities and chemical properties.
Propriétés
Numéro CAS |
129779-69-7 |
|---|---|
Formule moléculaire |
C11H15N5O4 |
Poids moléculaire |
281.27 g/mol |
Nom IUPAC |
1-[(2R,4S,6S)-4-azido-6-(hydroxymethyl)oxan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15N5O4/c1-6-4-16(11(19)13-10(6)18)9-3-7(14-15-12)2-8(5-17)20-9/h4,7-9,17H,2-3,5H2,1H3,(H,13,18,19)/t7-,8-,9+/m0/s1 |
Clé InChI |
JTYZBBGRNSKPFG-XHNCKOQMSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H](C[C@H](O2)CO)N=[N+]=[N-] |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(CC(O2)CO)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]](/img/structure/B12683976.png)



